molecular formula C16H25ClN4O2 B13559863 tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B13559863
M. Wt: 340.8 g/mol
InChI Key: VIIIOMMIYSQMJY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H26ClN3O2. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by its piperidine ring, which is substituted with a chloropyridazinyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group is introduced via a nucleophilic substitution reaction using 6-chloropyridazine as the starting material.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is attached through esterification using tert-butyl chloroformate.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a methylamino group.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains an aminopyridinyl group instead of a chloropyridazinyl group.

Uniqueness

tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridazinyl group and a tert-butyl ester group makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C16H25ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-9-7-13(8-10-21)20(4)11-12-5-6-14(17)19-18-12/h5-6,13H,7-11H2,1-4H3

InChI Key

VIIIOMMIYSQMJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=NN=C(C=C2)Cl

Origin of Product

United States

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